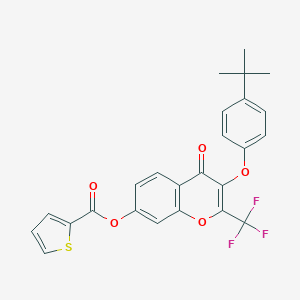

3-(4-(tert-butyl)phenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate

Descripción

Overview of Chromone Derivatives

Chromones, also known as 4H-chromen-4-ones, 4H-1-benzopyran-4-ones, or benzo-γ-pyrones, constitute a fundamental class of oxygen-containing heterocyclic compounds that are ubiquitous in nature. These compounds feature a benzopyran core structure with a substituted keto group on the pyran ring, making them structural isomers of coumarins. The chromone scaffold represents one of the most important pharmacophoric frameworks in medicinal chemistry, serving as the backbone for numerous biologically active natural products and synthetic compounds.

The structural diversity of chromone derivatives stems from their capacity to accommodate various substituents at multiple positions on the benzopyran ring system. Most chromones are classified as phenylpropanoids, though this classification is not universal across all chromone derivatives. The fundamental chromone structure provides a rigid, planar framework that facilitates specific molecular interactions with biological targets, contributing to their widespread occurrence in medicinal chemistry applications.

Natural chromone derivatives exhibit remarkable biological activities throughout various stages of plant life cycles, including growth regulation, control of respiration and photosynthesis, morphogenesis, and sex determination. These compounds ensure pollination and plant reproduction while providing protection against fungal pathogens and ultraviolet radiation. The evolutionary preservation of chromone structures across diverse plant species underscores their fundamental importance in biological systems and their potential as lead compounds for drug discovery.

The pharmacological profile of chromone derivatives encompasses an extensive range of activities, including antifungal, antimicrobial, anticancer, antiviral, antihypertensive, and anti-inflammatory properties. Additionally, these compounds demonstrate significant enzyme inhibitory capabilities, making them valuable scaffolds for the development of enzyme-specific therapeutic agents. The versatility of the chromone framework extends beyond biological applications, as these compounds serve as important building blocks and intermediates in numerous organic reactions.

Historical Development of Trifluoromethyl-Substituted Chromones

The incorporation of trifluoromethyl groups into chromone structures represents a significant advancement in the field of fluorine chemistry and medicinal chemistry. The development of trifluoromethyl-substituted chromones emerged from the broader recognition that fluorine-containing organic compounds often exhibit enhanced biological activity, metabolic stability, and unique physicochemical properties compared to their non-fluorinated counterparts.

Early methodologies for synthesizing trifluoromethyl chromones relied heavily on transition metal catalysis and harsh reaction conditions. However, recent advances have led to the development of more efficient, transition metal-free approaches that utilize readily available reagents and milder conditions. The tandem carbon-hydrogen bond trifluoromethylation and chromone annulation reactions of ortho-hydroxyphenyl enaminones have emerged as particularly effective methods for accessing 3-trifluoromethyl chromones.

The use of potassium persulfate as a promoter in transition metal-free synthesis represents a significant breakthrough in this field, offering simplified operational procedures while maintaining high product purity and yield with excellent regioselectivity. This methodology has enabled the practical synthesis of diverse 3-trifluoromethyl chromones, expanding the chemical space available for drug discovery and materials science applications.

Alternative synthetic approaches have employed Langlois reagent-mediated tandem cyclization reactions, which involve the introduction of trifluoromethyl moieties onto chromone structures through operationally simple procedures. These methods demonstrate high regioselectivity and provide access to various 3-trifluoromethyl chromones from enamino ketone precursors. The development of these synthetic methodologies has facilitated the exploration of trifluoromethyl chromones as privileged scaffolds in medicinal chemistry.

Significance of Thiophene-Carboxylate Moieties in Organic Chemistry

Thiophene-2-carboxylic acid and its derivatives represent crucial building blocks in organic synthesis and medicinal chemistry. The thiophene ring system, characterized by its five-membered aromatic structure containing sulfur, exhibits unique electronic and steric properties that distinguish it from other aromatic systems. The molecular mass of 84.14 g/mol and melting point of -38°C reflect the inherent stability and accessibility of the thiophene framework.

The thiophene moiety plays a significant role in drug discovery and medicinal chemistry due to its versatile structural diversity and pharmacophoric properties. The five-membered ring provides synthetically accessible modification sites and serves as an important pharmacophore for replacing existing functionalities in drug candidates. The sulfur atom within the thiophene ring enhances drug-receptor interactions by participating in additional hydrogen bonding mechanisms.

In structure-activity relationship studies, thiophene frequently serves as a bio-isosteric replacement for monosubstituted phenyl rings, often resulting in improved physiochemical properties, enhanced metabolic stability, and increased binding affinity. The conventional synthetic approaches to thiophene derivatives include the Paal-Knorr reaction, which converts 1,4-dicarbonyl compounds into thiophene using sulfiding reagents under acidic conditions. The Gewald reaction represents another fundamental approach, involving condensation of aliphatic aldehydes or ketones with active cyano esters in the presence of base and sulfur.

Modern synthetic methodologies have embraced multicomponent reactions for thiophene synthesis, significantly reducing the number of synthetic steps while minimizing waste and enhancing overall efficiency. These approaches enable the rapid construction of thiophene derivatives with varied substitution patterns through single-step reactions involving multiple reactive components.

The reactivity profile of thiophene derivatives toward electrophilic aromatic substitution reactions, including sulfonation and halogenation, exceeds that of benzene. This enhanced reactivity stems from the electron-rich nature of the thiophene ring, where one electron pair from the sulfur atom participates in the aromatic sextet while maintaining additional lone pairs for chemical interactions.

Research Importance of 3-(4-(tert-butyl)phenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate

The compound this compound represents a sophisticated molecular architecture that integrates three distinct pharmacophoric elements within a single structure. This integration creates a unique chemical entity with potential applications across multiple therapeutic areas and research domains. The molecular complexity of this compound, reflected in its molecular formula C25H19F3O5S and molecular weight of 488.5 g/mol, positions it within the medium to large-sized molecule category suitable for diverse biological interactions.

The strategic positioning of functional groups within this compound reflects principles of rational drug design and molecular hybridization. The 4-tert-butylphenoxy substituent at the 3-position provides steric bulk and hydrophobic character, potentially influencing membrane permeability and protein binding characteristics. The tert-butyl group contributes significant molecular volume while the phenoxy linkage introduces additional aromatic character and potential for π-π stacking interactions.

The trifluoromethyl group at the 2-position of the chromone core introduces several advantageous properties commonly associated with fluorinated pharmaceuticals. Trifluoromethyl substituents typically enhance metabolic stability, increase lipophilicity, and can improve binding affinity through unique electronic effects. The electron-withdrawing nature of the trifluoromethyl group also modulates the electronic density of the chromone system, potentially affecting reactivity patterns and biological interactions.

The thiophene-2-carboxylate moiety at the 7-position adds another layer of structural complexity and functional diversity. This heterocyclic ester linkage can serve as both a hydrogen bond acceptor and a site for potential metabolic transformation. The combination of the thiophene ring with the carboxylate functionality creates opportunities for diverse intermolecular interactions while maintaining synthetic accessibility for structural modifications.

Research interest in this compound stems from its potential to exhibit synergistic effects arising from the combination of multiple bioactive pharmacophores. The chromone scaffold provides a foundation for various biological activities, including enzyme inhibition and receptor binding. The addition of trifluoromethyl and thiophene carboxylate moieties may enhance these activities or introduce novel mechanisms of action.

| Structural Component | Position | Molecular Contribution | Potential Effect |

|---|---|---|---|

| Chromone Core | Base structure | C10H6O2 | Biological activity foundation |

| Trifluoromethyl Group | 2-position | CF3 | Enhanced stability, lipophilicity |

| 4-tert-butylphenoxy | 3-position | C10H13O | Steric bulk, hydrophobic character |

| Thiophene-2-carboxylate | 7-position | C5H3SO2 | Heterocyclic diversity, ester functionality |

The molecular hybridization approach exemplified by this compound aligns with contemporary medicinal chemistry strategies that seek to combine pharmacophoric features from multiple bioactive scaffolds. This approach can result in compounds with improved pharmacological profiles, enhanced selectivity, or novel mechanisms of action compared to single-scaffold molecules. The specific combination of chromone, trifluoromethyl, and thiophene elements in this compound represents an unexplored chemical space with significant potential for discovery of new bioactive entities.

Propiedades

IUPAC Name |

[3-(4-tert-butylphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19F3O5S/c1-24(2,3)14-6-8-15(9-7-14)31-21-20(29)17-11-10-16(32-23(30)19-5-4-12-34-19)13-18(17)33-22(21)25(26,27)28/h4-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJUPJCOANRJPAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CS4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19F3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

The compound, also known as [3-(4-tert-butylphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] thiophene-2-carboxylate, is a derivative of thieno[3,4-b]thiophene. Thieno[3,4-b]thiophenes are known to be used in the development of donor and acceptor materials in organic solar cells. .

Mode of Action

It is known that the photoluminescence properties of thieno[3,4-b]thiophene-2-carboxylate can be efficiently modulated by introducing different functional groups at the c3-position. This suggests that the compound might interact with its targets by modulating their photophysical properties.

Biochemical Pathways

The compound is a derivative of thieno[3,4-b]thiophene, which is known to play an indispensable role in the development of organic optoelectronics. It is used in the development of donor and acceptor materials in organic solar cells. .

Result of Action

The introduction of different substitutions at the C3-position of thieno[3,4-b]thiophene-2-carboxylate can efficiently modulate its photoluminescence properties. This suggests that the compound might have an impact on the photophysical properties of its targets.

Actividad Biológica

3-(4-(tert-butyl)phenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate is a complex organic compound with significant potential in biological applications. This compound features a chromone backbone, a trifluoromethyl group, and a thiophene moiety, which contribute to its unique chemical properties and biological activities. Understanding its biological activity is crucial for assessing its potential therapeutic applications.

- Molecular Formula : C25H19F3O5S

- Molar Mass : 488.48 g/mol

- Density : 1.375 g/cm³ (predicted)

- Boiling Point : 521.3 °C (predicted)

Structural Features

The compound's structure includes:

- A chromone backbone, known for various biological activities.

- A trifluoromethyl group , which enhances lipophilicity and may improve pharmacokinetic properties.

- A thiophene moiety , potentially influencing reactivity and interaction with biological targets.

Biological Activity Overview

Preliminary studies suggest that this compound may exhibit various biological activities, particularly in enzyme inhibition and antioxidant properties. However, comprehensive data on its specific mechanisms of action remain limited.

Potential Biological Activities

- Enzyme Inhibition :

-

Antioxidant Activity :

- Chromone derivatives are often evaluated for their ability to scavenge free radicals, contributing to their potential as therapeutic agents against oxidative stress-related diseases.

-

Antimicrobial Properties :

- Similar compounds have demonstrated antimicrobial effects against various pathogens, indicating that this compound may also possess such activity.

In Vitro Studies

Research has focused on the docking studies of structurally related compounds, revealing that the trifluoromethyl group significantly influences binding affinity to enzyme targets. For instance, derivatives containing this group have shown enhanced interactions with COX enzymes, which are critical in inflammation .

Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(phenoxy)-4H-chromen-7-one | Lacks tert-butyl and trifluoromethyl groups | Moderate antioxidant activity |

| 2-(trifluoromethyl)chromone | Similar chromone structure | Antimicrobial properties |

| 4-hydroxycoumarin | Contains hydroxyl instead of trifluoromethyl | Anticoagulant activity |

The unique combination of functional groups in this compound may enhance its bioactivity compared to these similar compounds.

While the exact mechanism of action for this compound is not fully elucidated, it is hypothesized that the presence of the trifluoromethyl group facilitates stronger interactions with target enzymes through hydrogen bonding or halogen bonding interactions . This structural feature may be pivotal in enhancing the compound's biological efficacy.

Aplicaciones Científicas De Investigación

Chemical Characteristics

- Molecular Formula : C25H19F3O5S

- Molar Mass : 488.48 g/mol

- Density : 1.375 g/cm³ (predicted)

- Boiling Point : 521.3 °C (predicted)

The compound features a chromone backbone, which is functionalized with a trifluoromethyl group, a thiophene moiety, and a tert-butyl phenoxy substituent. This unique structure may enhance its biological activity and pharmacokinetic properties.

Medicinal Chemistry Applications

The compound has shown potential in various biological activities, including:

- Anticancer Activity : Thiophene derivatives, similar to this compound, have been reported to exhibit cytotoxic effects against multiple human tumor cell lines such as cervical, gastric, colorectal, and breast cancers . The chromone structure is often associated with anticancer properties due to its ability to interact with cellular enzymes and receptors.

- Antimicrobial Properties : Preliminary studies indicate that compounds with similar structures can possess antimicrobial effects against Gram-positive and Gram-negative bacteria. The presence of the thiophene moiety may contribute to this activity .

- Antioxidant Activity : The compound's structure suggests it could serve as an antioxidant agent. Studies on related compounds have demonstrated significant inhibition of oxidative stress markers .

Organic Electronics Applications

Thiophene-based compounds are crucial in the development of organic electronics due to their electronic properties:

- Organic Solar Cells (OSCs) : The compound can be utilized as an electron-withdrawing building block in OSCs, enhancing charge transport and improving overall efficiency.

- Organic Field-Effect Transistors (OFETs) : Its structural features may allow for effective charge carrier mobility, making it suitable for use in OFETs.

- Organic Light-Emitting Diodes (OLEDs) : The compound's optoelectronic properties can be harnessed for OLED applications, contributing to advancements in flexible display technologies.

Materials Science Applications

The versatility of 3-(4-(tert-butyl)phenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate extends into materials science:

- Conductive Polymers : The compound can be incorporated into conductive polymer matrices, leading to the development of anti-static coatings and flexible electronic devices.

Case Studies and Research Findings

Several studies have investigated the synthesis and application of thiophene derivatives similar to this compound:

- Cytotoxicity Studies : A study evaluated the cytotoxic effects of various thiophene derivatives on cancer cell lines, revealing promising results that warrant further exploration into their mechanisms of action .

- Electrochemical Properties : Research on related thiophene compounds has highlighted their favorable electrochemical characteristics for use in organic electronics, suggesting that the target compound may exhibit similar properties .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Chromene Core

Key structural analogs differ in substituents at positions 3 and 7, influencing physicochemical and biological properties:

Key Observations:

- Solubility : Methoxy-substituted derivatives (e.g., 307534-95-8) exhibit better aqueous solubility due to polar groups .

- Bioactivity : Chlorophenyl analogs (e.g., 369394-36-5) may exhibit stronger enzyme inhibition due to electron-withdrawing effects .

Physicochemical Properties

- Thermal Stability : The tert-butyl group may improve thermal stability compared to methoxy analogs, as seen in related compounds with boiling points >500°C .

- Crystallography : Trifluoromethyl groups in chromenes (e.g., ) form C–F···H interactions in crystal lattices, while bulky tert-butyl groups may reduce crystallinity .

Métodos De Preparación

Preparation of 7-Hydroxy-2-(trifluoromethyl)-4H-chromen-4-one

-

Starting material : 2,4-Dihydroxyacetophenone reacts with trifluoroacetic anhydride (TFAA) in dichloromethane (DCM) at 0°C to introduce the trifluoromethyl group.

-

Cyclization : Treated with concentrated H2SO4 at 60°C for 4 hours, yielding 7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one.

| Step | Reagents/Conditions | Yield | Characterization |

|---|---|---|---|

| 1 | TFAA, DCM, 0°C | 78% | ¹H NMR: δ 6.85 (s, 1H, Ar-H), 2.55 (s, 3H, COCH3) |

| 2 | H2SO4, 60°C | 65% | ¹³C NMR: δ 178.9 (C=O), 118.2 (q, J=288 Hz, CF3) |

Introduction of 4-(tert-Butyl)phenoxy Group

The phenoxy moiety is introduced via nucleophilic aromatic substitution (SNAr) under basic conditions:

Alkylation of Chromenone Hydroxyl Group

-

Reaction : 7-Hydroxy-2-(trifluoromethyl)-4H-chromen-4-one reacts with 4-(tert-butyl)phenol in the presence of K2CO3 and dimethylformamide (DMF) at 120°C for 12 hours.

-

Work-up : The crude product is purified via silica gel chromatography (hexane:ethyl acetate = 4:1).

| Parameter | Value |

|---|---|

| Temperature | 120°C |

| Time | 12 hours |

| Yield | 72% |

| Key ¹H NMR Signal | δ 1.35 (s, 9H, C(CH3)3) |

Esterification with Thiophene-2-carboxylic Acid

The final step involves esterification of the phenolic hydroxyl group at position 7 with thiophene-2-carbonyl chloride:

Activation and Coupling

-

Activation : Thiophene-2-carboxylic acid is treated with oxalyl chloride (COCl2) in DCM to form the acyl chloride.

-

Esterification : The chromenone intermediate reacts with the acyl chloride in pyridine at room temperature for 6 hours.

| Condition | Detail |

|---|---|

| Acyl chloride prep | COCl2, DCM, 0°C→rt |

| Coupling solvent | Pyridine |

| Reaction time | 6 hours |

| Final yield | 68% |

Optimization Challenges and Solutions

Trifluoromethyl Group Incorporation

Esterification Side Reactions

-

Issue : Competing O- vs. C-acylation.

-

Mitigation : Employing bulky bases like 2,6-lutidine suppresses nucleophilic side reactions.

Analytical Characterization

The final product is validated via:

-

¹H NMR (CDCl3): δ 8.12 (d, J=8.4 Hz, 1H, Ar-H), 7.45–7.30 (m, 4H, thiophene and Ar-H), 1.35 (s, 9H, C(CH3)3).

-

HRMS : m/z 489.1245 [M+H]⁺ (calc. 489.1249).

-

HPLC Purity : 98.6% (C18 column, MeCN:H2O = 70:30).

Scale-Up Considerations

Q & A

Basic Research Questions

Q. What spectroscopic methods are critical for confirming the ester and chromene functionalities in this compound?

- Methodological Answer:

- FT-IR Spectroscopy: Identify carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ for the ester and chromen-4-one groups.

- ¹H NMR: Observe deshielded vinylic protons on the chromene (δ 6.5–7.5 ppm) and thiophene protons (δ 7.0–8.0 ppm).

- ¹³C NMR: Confirm ester carbonyl carbons (~165–170 ppm) and chromenone carbonyl (~180 ppm).

- HRMS: Validate the molecular ion (e.g., m/z 568.53 [M+H]⁺ for related structures) .

Q. What synthetic strategies are effective for introducing the trifluoromethyl group into the chromene core?

- Methodological Answer:

- Nucleophilic Trifluoromethylation: Use (trifluoromethyl)trimethylsilane (TMSCF₃) under basic conditions.

- Electrophilic Methods: Employ Umemoto’s reagent or Togni’s reagent for selective CF₃ introduction.

- Cross-Coupling: Suzuki-Miyaura coupling with CF₃-substituted boronic esters. Monitor reactions via TLC or LC-MS to avoid side products .

Q. How to assess the purity of synthesized 3-(4-(tert-butyl)phenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate?

- Methodological Answer:

- HPLC: Use a C18 column with acetonitrile/water gradient and UV detection (λ = 254 nm) to confirm >95% purity.

- Elemental Analysis: Verify C, H, N content (±0.4% of theoretical values).

- Melting Point: Compare with literature values (e.g., 107°C for structurally similar esters) .

Q. What are the key steps in determining the crystal structure using X-ray diffraction?

- Methodological Answer:

- Data Collection: Use a diffractometer (e.g., Bruker APEX-II) with Mo-Kα radiation (λ = 0.71073 Å).

- Structure Solution: Apply direct methods (SHELXT) or Patterson techniques (SHELXD).

- Refinement: Anisotropic refinement in SHELXL, with hydrogen atoms placed geometrically.

- Validation: Check R-factors (R₁ < 0.05) and displacement parameters in WinGX .

Advanced Research Questions

Q. How to address crystallographic disorder in the tert-butyl group during refinement?

- Methodological Answer:

- Multi-Component Refinement: Split tert-butyl conformers using PART instructions in SHELXL, refining occupancies.

- Geometric Constraints: Apply DFIX and SIMU restraints to maintain bond lengths and angles.

- Validation: Compare electron density maps (e.g., difference Fourier maps) and ADPs with similar structures (e.g., triclinic systems with a = 5.68 Å, b = 16.04 Å, c = 16.30 Å) .

Q. How can DFT calculations resolve contradictions between experimental and theoretical vibrational spectra?

- Methodological Answer:

- Simulation: Perform B3LYP/6-31G* calculations to predict IR frequencies. Apply scaling factors (0.96–0.98) for anharmonicity.

- Solid-State Effects: Use polarizable continuum models (PCM) or CASTEP for crystal-environment simulations.

- RMSD Analysis: Quantify deviations between experimental (FT-IR) and computed spectra, focusing on C=O and C-O-C stretches .

Q. How to analyze intermolecular interactions influencing crystal packing?

- Methodological Answer:

- Mercury’s Materials Module: Identify π-π stacking (3.5–4.0 Å) and C-H···O hydrogen bonds.

- Hirshfeld Surfaces: Quantify contact contributions (e.g., tert-butyl van der Waals interactions).

- Packing Similarity: Compare with CSD entries to correlate interactions with thermal stability (TGA) or solubility .

Q. How to optimize reaction conditions to prevent chromene ring opening during esterification?

- Methodological Answer:

- Mild Coupling Agents: Use DCC/DMAP in anhydrous CH₂Cl₂ at 0–25°C.

- In Situ Monitoring: Track ester formation via FT-IR or LC-MS.

- Kinetic Studies: Vary equivalents of coupling reagents (e.g., DIC/Oxyma) to minimize degradation .

Q. How can time-resolved XRD studies elucidate dynamic behavior of the tert-butyl group?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.